Cas no 793727-69-2 ([(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine)
![[(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine structure](https://pt.kuujia.com/scimg/cas/793727-69-2x500.png)
793727-69-2 structure
Nome do Produto:[(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine
[(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine Propriedades químicas e físicas
Nomes e Identificadores
-
- [(2-chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine
- AKOS034471542
- 793727-69-2
- EN300-26590843
- AKOS001085858
- Z57044246
- [(2-chloroquinolin-3-yl)methylidene][2-(3,4-dimeth oxyphenyl)ethyl]amine
- Benzeneethanamine, N-[(2-chloro-3-quinolinyl)methylene]-3,4-dimethoxy-
- [(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine
-
- Inchi: 1S/C20H19ClN2O2/c1-24-18-8-7-14(11-19(18)25-2)9-10-22-13-16-12-15-5-3-4-6-17(15)23-20(16)21/h3-8,11-13H,9-10H2,1-2H3/b22-13+
- Chave InChI: VZMLPXHJLXOWBG-LPYMAVHISA-N
- SMILES: ClC1=C(/C=N/CCC2C=CC(=C(C=2)OC)OC)C=C2C=CC=CC2=N1
Propriedades Computadas
- Massa Exacta: 354.1135055g/mol
- Massa monoisotópica: 354.1135055g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 6
- Complexidade: 434
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.6
- Superfície polar topológica: 43.7Ų
Propriedades Experimentais
- Densidade: 1.18±0.1 g/cm3(Predicted)
- Ponto de ebulição: 514.9±50.0 °C(Predicted)
- pka: 2.73±0.50(Predicted)
[(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590843-0.05g |
793727-69-2 | 90% | 0.05g |
$212.0 | 2023-09-13 |
[(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine Literatura Relacionada
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
5. Back matter
793727-69-2 ([(2-Chloroquinolin-3-yl)methylidene][2-(3,4-dimethoxyphenyl)ethyl]amine) Produtos relacionados
- 1803678-87-6(4-Amino-5-cyano-3-(trifluoromethoxy)pyridine-2-carboxamide)
- 885271-64-7(5-(Trifluoromethyl)-1H-indazole)
- 31177-92-1(1,2-Bis(4-hydroxyphenyl)-o-carborane)
- 897614-70-9(6-(4-fluorophenyl)-1-methyl-4-sulfanyl-1,2-dihydropteridin-2-one)
- 1216217-83-2({6-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl}methanol)
- 1000933-13-0(n-{3-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)aminophenyl}acetamide)
- 99985-67-8(4-(Tert-Butoxy)benzamide)
- 1780912-17-5(5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde)
- 39496-45-2(Benzeneethanimidicacid, methyl ester, hydrochloride (1:1))
- 1790199-88-0(3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-1-(4-methoxy-2-methylphenyl)urea)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
